molecular formula C7H11N3OS B2584244 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine CAS No. 1006599-54-7

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine

Cat. No. B2584244
Key on ui cas rn: 1006599-54-7
M. Wt: 185.25
InChI Key: PZXBGPBKYUSLBG-UHFFFAOYSA-N
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Patent
US07750019B2

Procedure details

Colorless amorphous solid of 2-(4-methoxybenzylamino)-5-(2-methylthioethoxy)pyrimidine (172 mg) was dissolved in trifluoroacetic acid (3 mL) at room temperature, and the solution was stirred at 60° C. for 2.5 hours. The reaction mixture was concentrated under reduced pressure, and the resulting residue was purified by preparative silica gel thin layer chromatography to obtain 2-amino-5-(2-methylthioethoxy)pyrimidine (34 mg, 18% for 2 steps) as colorless amorphous solid.
Name
2-(4-methoxybenzylamino)-5-(2-methylthioethoxy)pyrimidine
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(C[NH:8][C:9]2[N:14]=[CH:13][C:12]([O:15][CH2:16][CH2:17][S:18][CH3:19])=[CH:11][N:10]=2)=CC=1>FC(F)(F)C(O)=O>[NH2:8][C:9]1[N:10]=[CH:11][C:12]([O:15][CH2:16][CH2:17][S:18][CH3:19])=[CH:13][N:14]=1

Inputs

Step One
Name
2-(4-methoxybenzylamino)-5-(2-methylthioethoxy)pyrimidine
Quantity
172 mg
Type
reactant
Smiles
COC1=CC=C(CNC2=NC=C(C=N2)OCCSC)C=C1
Name
Quantity
3 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 60° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by preparative silica gel thin layer chromatography

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC1=NC=C(C=N1)OCCSC
Measurements
Type Value Analysis
AMOUNT: MASS 34 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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